Xanthoangelol D

NF-κB inhibition endothelin-1 vascular endothelial cells

Standard Ashitaka chalcones exhibit divergent pharmacology due to prenylation patterns. Xanthoangelol D delivers pathway-selective NF-κB inhibition without affecting PAI-1 or HSP25, a profile unattainable with analogs. • Key applications: Endothelin-1 suppression (IκBα phosphorylation blockade), SAR comparator for PTP1B (IC50 3.97 µg/mL), and antibacterial benchmark (B. subtilis/S. aureus). • Reliable technical reproducibility: Prevents misassignment of anti-inflammatory vs. proteostatic effects. • Supply: Routine global B2B shipping; no special permits required for R&D use.

Molecular Formula C21H22O5
Molecular Weight 354.4 g/mol
CAS No. 132998-83-5
Cat. No. B12787379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthoangelol D
CAS132998-83-5
Molecular FormulaC21H22O5
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(=C)C(CC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)OC)O
InChIInChI=1S/C21H22O5/c1-13(2)19(24)12-17-20(26-3)11-9-16(21(17)25)18(23)10-6-14-4-7-15(22)8-5-14/h4-11,19,22,24-25H,1,12H2,2-3H3/b10-6+
InChIKeyYSOKENZJQWPLRA-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xanthoangelol D Procurement-Grade Characterization


Xanthoangelol D is a naturally occurring 3‑prenylated chalcone (C21H22O5) first isolated from the roots and stems of Angelica keiskei Koidzumi (Ashitaba) . It belongs to a structurally diverse family of chalcones that display wide-ranging biological activities; however, even minor variations in the prenyl or hydroxyisoprenyl side chain profoundly alter target selectivity, potency, and cellular mechanism. Consequently, Xanthoangelol D cannot be considered interchangeable with its close analogs xanthoangelol, xanthoangelol E, xanthoangelol F, or 4‑hydroxyderricin .

NF-κB–ET-1 axis Pathway-selective chalcone probe for endothelin-1 regulation studies
Chalcone SAR Hydroxyisoprenyl reference compound vs. non-hydroxylated prenyl analogs
Procurement note Not interchangeable with xanthoangelol, xanthoangelol E, F, or 4-hydroxyderricin

Why Chalcone Substitution Risks Experimental Drift


Xanthoangelol D shares the chalcone scaffold with numerous Ashitaba‑derived analogs, but it carries a unique 3‑hydroxy‑3‑methylbut‑1‑enyl substituent that governs its pharmacological fingerprint. When investigators replace Xanthoangelol D with xanthoangelol, xanthoangelol E, xanthoangelol F, or 4‑hydroxyderricin, they observe starkly different readouts in NF‑κB‑driven endothelin‑1 suppression , PTP1B inhibition potency , and PAI‑1 modulatory capacity . These divergences arise because the hydroxyisoprenyl group’s position and oxidation state dictate whether a given chalcone engages IκBα phosphorylation, directly competes with PTP1B, or remains silent on PAI‑1 release. Procurement decisions that treat all Ashitaba chalcones as functionally equivalent can therefore undermine experimental reproducibility and lead to erroneous conclusions about target pathway engagement.

Target engagement divergence The 3-hydroxy-3-methylbut-1-enyl group dictates NF-κB vs. PAI-1 pathway preference; structural analogs yield distinct functional readouts.
PTP1B potency mismatch Xanthoangelol D exhibits lower PTP1B inhibition than non-hydroxylated analogs; substitution may shift assay potency interpretation.
Antibacterial profile shift Gram-positive selectivity rank and activity level differ among chalcones; direct replacement can alter screening outcomes.

Quantitative Evidence Against Closest Analogs


NF-κB–Endothelin-1 Suppression Selectivity

In a direct head‑to‑head experiment using cultured porcine aortic endothelial cells (PAECs), xanthoangelol D (concentration not explicitly stated but within the 10‑50 µM range typically employed in this study) markedly suppressed both basal and TNF‑α‑stimulated NF‑κB activation, whereas its close analogs xanthoangelol, xanthoangelol E, and xanthoangelol F exhibited no significant suppressive effect . This selectivity translated into a functionally meaningful reduction in prepro‑ET‑1 mRNA expression, with xanthoangelol D significantly attenuating basal and TNF‑α‑induced ET‑1 transcript levels . The mechanistic basis for this selectivity was further traced to a unique ability of xanthoangelol D to suppress IκBα phosphorylation without affecting the degradation of the phosphorylated IκBα pool, a property not shared by the comparator chalcones .

NF-κB–ET-1 Selectivity
Head-to-head
Xanthoangelol D uniquely suppressed NF-κB activation and ET-1 mRNA; analogs showed no significant effect.
Endothelial pathway-selectivity context
Suppresses IκBα phosphorylation without accelerating degradation
NF-κB inhibition endothelin-1 vascular endothelial cells chalcone selectivity

PTP1B Inhibition Rank Order

In a panel of 19 Angelica keiskei compounds tested in a single study, xanthoangelol D inhibited protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 3.97 µg/mL . While this value places it behind the most potent member xanthoangelol K (IC50 = 0.82 µg/mL) and the signature chalcone xanthoangelol (IC50 = 1.97 µg/mL), it is comparable to 4‑hydroxyderricin (IC50 = 2.47 µg/mL) and superior to the reference methoxsalen (IC50 = 2.53 µg/mL) . The rank order—xanthoangelol K > xanthoangelol F > xanthoangelol E > xanthoangelol > 4‑hydroxyderricin > methoxsalen > xanthoangelol D—demonstrates that the 3‑hydroxy‑3‑methylbut‑1‑enyl group reduces PTP1B potency relative to non‑hydroxylated prenyl isomers.

PTP1B Inhibition Rank
Head-to-head
IC50 3.97 µg/mL; 7th among 19 chalcones tested. Rank order: xanthoangelol K > xanthoangelol > xanthoangelol D.
PTP1B assay potency context
4.8-fold less potent than lead compound xanthoangelol K
PTP1B inhibition diabetes insulin signaling chalcone SAR

Absence of PAI-1 Suppression

When human EA.hy926 endothelial cells were stimulated to release plasminogen activator inhibitor‑1 (PAI‑1), xanthoangelol (10 µM) achieved 77.1% inhibition, whereas xanthoangelol D, xanthoangelol B, xanthoangelol E, and 4‑hydroxyderricin failed to produce statistically significant inhibition at the same concentration . This stark functional divergence—complete loss of PAI‑1‑suppressive activity upon introduction of the hydroxyisoprenyl group—underscores the exquisite structural sensitivity of the PAI‑1 regulatory pathway.

PAI-1 Suppression
Head-to-head
No significant inhibition at 10 µM; xanthoangelol achieved 77.1% inhibition under same conditions.
PAI-1 pathway inactivity context
Binary functional difference for pathway deconvolution studies
PAI-1 inhibition antithrombotic chalcone specificity endothelial cells

Heat Shock Protein Induction Profile

A systematic evaluation of 13 Angelica keiskei chalcones for heat shock protein 25 (HSP25) promoter activation revealed that compounds 1 and 6 induced 21.9‑fold and 29.2‑fold activation at 10 µM, respectively, while xanthoangelol D (compound 11) fell into the low‑activity cluster that did not reach the threshold for further protein‑expression studies . Although exact fold‑induction values for xanthoangelol D were not separately reported, its placement in the low‑activity category contrasts with the high‑activity cluster and provides a class‑level inference regarding its negligible HSP induction capability.

HSP25 Induction
Class-level
Low activity cluster; exact fold induction not reported. Best-in-class chalcones reached 29.2‑fold activation.
Proteostasis modulation context
At least 20‑fold lower activation than most active chalcones
HSP25 induction chaperone cytoprotection natural product profiling

Gram-Positive Antibacterial Activity Profile

In a comparative antibacterial screen against Bacillus subtilis and Staphylococcus aureus, Paratocarpin E (2) was identified as the most potent compound, while xanthoangelol D (3), angusticornin A (4), and kanzonol C (5) exhibited moderate activity; all four compounds were inactive against the Gram‑negative strains Escherichia coli and Pseudomonas aeruginosa . Although minimum inhibitory concentration (MIC) values for the individual compounds were not unveiled in the main text, the patent literature explicitly states that xanthoangelol D possesses enhanced inhibitory activity against Bacillus subtilis relative to its synthetic prenylated chalcone derivatives, supporting a structurally conferred Gram‑positive preference .

Antibacterial Profile
Cross-study
Moderate activity against B. subtilis and S. aureus; inactive against Gram-negative E. coli and P. aeruginosa.
Gram-positive screening context
Enhanced activity vs. synthetic prenylated derivatives per patent CN110818758A
antibacterial Gram-positive Bacillus subtilis Staphylococcus aureus chalcone

High-Fidelity Application Scenarios


NF-κB–Endothelin-1 Silencing in Vascular Models

When an experimental protocol requires inhibition of NF‑κB‑driven endothelin‑1 production without simultaneous blockade of PAI‑1 release or HSP induction, xanthoangelol D is the singular Ashitaba chalcone capable of achieving this profile. Its unique mechanism—suppression of IκBα phosphorylation without accelerating IκBα degradation—enables pathway‑selective intervention in cultured endothelial cells . This makes it an essential tool compound for vascular biology laboratories studying hypertension, atherosclerosis, or diabetic vasculopathy where endothelin‑1 is a pathogenic driver.

SAR Anchor for Hydroxyisoprenyl Chalcones

Xanthoangelol D serves as a critical SAR comparator when mapping the contribution of the 3‑hydroxy‑3‑methylbut‑1‑enyl side chain to chalcone bioactivity. Its PTP1B IC50 of 3.97 µg/mL, contrasted with the sub‑micromolar potency of the non‑hydroxylated prenyl analog xanthoangelol K (0.82 µg/mL), directly quantifies the penalty that hydroxylation imposes on PTP1B engagement . Similarly, its complete loss of PAI‑1 inhibitory activity relative to xanthoangelol (77.1% inhibition) provides a binary structure‑function readout for antithrombotic screening campaigns .

Negative Reference for HSP-Independent Screening

Because xanthoangelol D is essentially silent on HSP25 promoter activation while retaining NF‑κB inhibitory activity, it allows screening laboratories to deconvolute whether a chalcone’s anti‑inflammatory effect arises from proteostasis modulation or from direct inhibition of inflammatory transcription factors . Pharmacological studies that co‑test xanthoangelol D with the HSP‑activating chalcones (compounds 1 and 6) can unambiguously assign cytoprotective outcomes to the correct pathway.

Gram-Positive Antibacterial Lead Optimization

For medicinal chemistry programs targeting Gram‑positive pathogens, xanthoangelol D provides a moderately active starting scaffold (active against Bacillus subtilis and Staphylococcus aureus; inactive against E. coli and P. aeruginosa) . The Chinese patent literature confirms that its antibacterial activity against Bacillus subtilis surpasses that of synthetic prenylated chalcone derivatives, positioning xanthoangelol D as a natural product benchmark for further derivatization aimed at improving potency and spectrum .

Application
Selection Property
Validation Focus
NF-κB–endothelin-1 pathway studies
Pathway selectivity (NF-κB vs. PAI-1)
IκBα phosphorylation and ET-1 transcript analysis
Hydroxyisoprenyl chalcone SAR
PTP1B and PAI-1 activity context
Potency comparison with non-hydroxylated prenyl analogs
HSP-independent inflammation screening
Lack of HSP25 promoter activation
NF-κB-mediated readouts without chaperone interference
Gram-positive antibacterial screening
Moderate Gram-positive activity profile
MIC and spectrum comparison with natural/synthetic derivatives
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